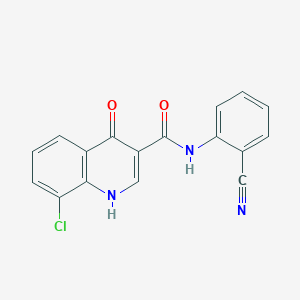![molecular formula C11H16ClNO2 B2517746 4-[Methyl(propyl)amino]benzoic acid hydrochloride CAS No. 1221722-30-0](/img/structure/B2517746.png)
4-[Methyl(propyl)amino]benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Methyl(propyl)amino]benzoic acid hydrochloride is a chemical compound. It is an antifibrinolytic and also an antihemorrhagic agent, which is used for the treatment of internal haemorrhage .
Synthesis Analysis
The synthesis of similar compounds involves the catalytic oxidation of methyl 4-aminobenzoate by hydrogen peroxide . Another method involves the reduction of 4-nitrobenzoic acid and the Hoffman degradation of the monoamide derived from terephthalic acid .Molecular Structure Analysis
The molecular structure of similar compounds can be found in various databases . The structure consists of a benzene ring substituted with amino and carboxyl groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the catalytic oxidation of methyl 4-aminobenzoic acid by hydrogen peroxide . Another reaction involves the formation of an explosive mixture with air when the compound is in dust form .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include their appearance as white-grey crystals, their density, melting point, boiling point, solubility in water, and acidity .科学的研究の応用
Anticancer Properties
PABA derivatives have shown promise as potential anticancer agents. Their ability to inhibit tumor growth and induce apoptosis (programmed cell death) makes them intriguing candidates for further investigation . Researchers are exploring their mechanisms of action and evaluating their safety profiles.
Anti-Alzheimer’s Potential
PABA compounds exhibit neuroprotective effects, which could be relevant in Alzheimer’s disease research. By modulating oxidative stress and inflammation, they may help mitigate neurodegeneration . However, more studies are needed to validate their efficacy and safety in this context.
Antibacterial Activity
PABA derivatives have demonstrated antibacterial properties. They can inhibit the growth of certain bacterial strains, making them valuable in the fight against infections. Researchers are investigating their potential as novel antibiotics .
Antiviral Applications
PABA-based molecules have shown antiviral activity against specific viruses. Their ability to interfere with viral replication processes makes them interesting targets for drug development. However, clinical trials are necessary to assess their effectiveness .
Antioxidant Effects
PABA derivatives exhibit antioxidant properties, protecting cells from oxidative damage. These effects could be relevant in various health contexts, including skin protection and overall well-being .
Anti-Inflammatory Potential
Inflammation plays a role in various diseases, from arthritis to cardiovascular conditions. PABA compounds have been investigated for their anti-inflammatory effects, potentially offering therapeutic benefits .
作用機序
Target of Action
Similar compounds such as 4-(aminomethyl)benzoic acid have been reported to have potent gpr54 (a g protein-coupled receptor) agonistic activity .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Related compounds such as 4-(aminomethyl)benzoic acid have been used in the synthesis of cobalt carboxy phosphonates and apoptozole (az), which has cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (cftr) chloride channel activity .
Result of Action
Similar compounds such as 4-(aminomethyl)benzoic acid have been reported to have antihemorrhagic effects, which are used for the treatment of internal hemorrhage .
Action Environment
It’s known that the chemical environment can significantly influence the reactivity and stability of similar compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[methyl(propyl)amino]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-8-12(2)10-6-4-9(5-7-10)11(13)14;/h4-7H,3,8H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURMETNOZMCRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=CC=C(C=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Methyl(propyl)amino]benzoic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[[(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2517664.png)
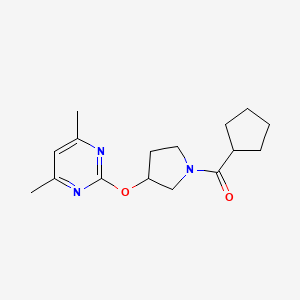
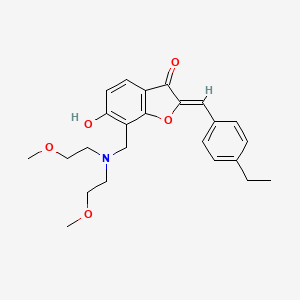
![2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2517668.png)
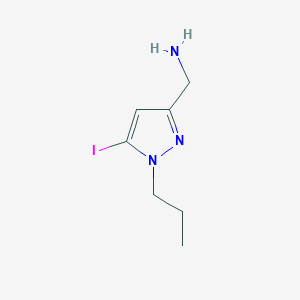
![(5-Methyl-1,2-oxazol-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2517671.png)
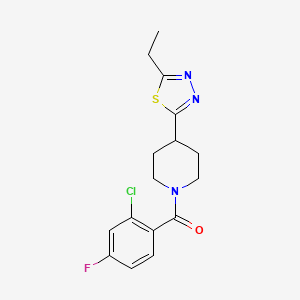

![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2517679.png)
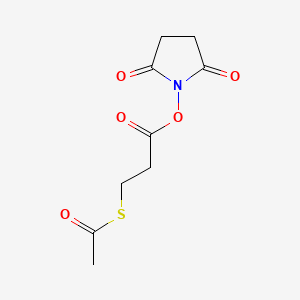
![3-[3-[4-(Methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2517681.png)
